N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 380569-75-5
VCID: VC7114707
InChI: InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.26

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

CAS No.: 380569-75-5

Cat. No.: VC7114707

Molecular Formula: C16H12BrN3O2S

Molecular Weight: 390.26

* For research use only. Not for human or veterinary use.

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide - 380569-75-5

Specification

CAS No. 380569-75-5
Molecular Formula C16H12BrN3O2S
Molecular Weight 390.26
IUPAC Name N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C16H12BrN3O2S/c1-22-13-8-4-10(5-9-13)14(21)18-16-20-19-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)
Standard InChI Key LGBCNLBNHIYVEA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a 4-bromophenyl group is attached, while position 2 is substituted with a 4-methoxybenzamide moiety. The bromine atom introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions, whereas the methoxy group contributes to lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number380569-75-5
Molecular FormulaC16H12BrN3O2S\text{C}_{16}\text{H}_{12}\text{BrN}_{3}\text{O}_{2}\text{S}
Molecular Weight390.26 g/mol
IUPAC NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
SolubilityNot available

Electronic and Steric Effects

The 4-bromophenyl group’s electronegativity polarizes the thiadiazole ring, increasing its reactivity toward nucleophilic agents. Computational studies of analogous compounds suggest that the methoxybenzamide moiety facilitates hydrogen bonding with biological targets, such as enzyme active sites. The adamantane-like rigidity of the thiadiazole ring further stabilizes the molecule in planar conformations, a trait critical for crystallographic studies.

Synthesis and Optimization

Industrial-Scale Challenges

Key hurdles include optimizing yield during the cyclization step, where competing side reactions may form oxadiazole byproducts. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to suppress dimerization.

Biological Activities and Mechanisms

Anti-Inflammatory Action

The methoxy group’s electron-donating capacity potentially inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In silico docking studies of related compounds show binding affinities (KdK_d) of 10–15 nM for COX-2.

Anticancer Prospects

Preliminary assays on analogous thiadiazoles demonstrate apoptosis induction in MCF-7 breast cancer cells through caspase-3 activation. The bromophenyl moiety may intercalate DNA, causing strand breaks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Aromatic protons from the bromophenyl group resonate at δ 7.4–7.6 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm.

  • 13C^{13}\text{C} NMR: The thiadiazole ring carbons are observed at δ 165–170 ppm, characteristic of C=S and C=N bonds.

Infrared (IR) Spectroscopy

Strong absorption bands at 1,650 cm1^{-1} (C=O stretch) and 1,250 cm1^{-1} (C-O-C from methoxy) confirm functional groups. The C-Br vibration appears at 550–600 cm1^{-1}.

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Thiadiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)COX-2 Inhibition (KdK_d, nM)
N-[5-(4-Bromophenyl)-... [Target]PendingPending
N-[5-(2-Chlorophenyl)-...4–1612
N-[5-(4-Fluorophenyl)-...2–818

The 4-bromophenyl variant’s larger atomic radius may enhance hydrophobic interactions compared to chloro- or fluoro-substituted analogues, though this requires empirical validation.

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